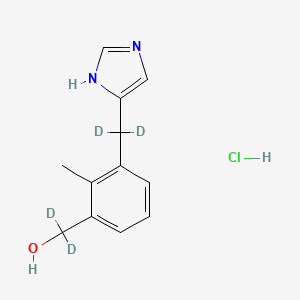
3-Hydroxy Detomidine-d4 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy Detomidine-d4 (hydrochloride) is a deuterated form of 3-Hydroxy Detomidine hydrochloride. This compound is primarily used in research and development, particularly in the field of pharmaceutical testing. It is known for its high purity and is often utilized as a reference standard in various scientific studies .
Métodos De Preparación
The synthesis of 3-Hydroxy Detomidine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of 3-Hydroxy Detomidine. This process typically requires specialized reagents and conditions to ensure the selective replacement of hydrogen atoms with deuterium. Industrial production methods for this compound are not widely documented, but it is generally produced in small quantities for research purposes .
Análisis De Reacciones Químicas
3-Hydroxy Detomidine-d4 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol or amine.
Aplicaciones Científicas De Investigación
3-Hydroxy Detomidine-d4 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of experimental results.
Biology: Utilized in studies involving metabolic pathways and enzyme kinetics.
Medicine: Employed in pharmacokinetic and pharmacodynamic studies to understand the behavior of drugs in the body.
Industry: Applied in the development and testing of new pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 3-Hydroxy Detomidine-d4 (hydrochloride) is similar to that of its non-deuterated counterpart, 3-Hydroxy Detomidine. It acts as an α2-adrenergic agonist, binding to α2-adrenoceptors and inhibiting the release of norepinephrine. This results in sedative, analgesic, and muscle relaxant effects. The molecular targets and pathways involved include the central nervous system and various neurotransmitter pathways .
Comparación Con Compuestos Similares
3-Hydroxy Detomidine-d4 (hydrochloride) can be compared to other similar compounds, such as:
3-Hydroxy Detomidine hydrochloride: The non-deuterated form, which has similar pharmacological properties but may differ in terms of metabolic stability and pharmacokinetics.
Dexmedetomidine: Another α2-adrenergic agonist with similar sedative and analgesic effects but different chemical structure and pharmacokinetic profile.
The uniqueness of 3-Hydroxy Detomidine-d4 (hydrochloride) lies in its deuterated nature, which can provide advantages in certain research applications, such as improved metabolic stability and reduced variability in experimental results .
Propiedades
Fórmula molecular |
C12H15ClN2O |
|---|---|
Peso molecular |
242.74 g/mol |
Nombre IUPAC |
dideuterio-[3-[dideuterio(1H-imidazol-5-yl)methyl]-2-methylphenyl]methanol;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-9-10(3-2-4-11(9)7-15)5-12-6-13-8-14-12;/h2-4,6,8,15H,5,7H2,1H3,(H,13,14);1H/i5D2,7D2; |
Clave InChI |
JHQUAWVVRURKMP-YPUXZZOMSA-N |
SMILES isomérico |
[2H]C([2H])(C1=C(C(=CC=C1)C([2H])([2H])O)C)C2=CN=CN2.Cl |
SMILES canónico |
CC1=C(C=CC=C1CO)CC2=CN=CN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


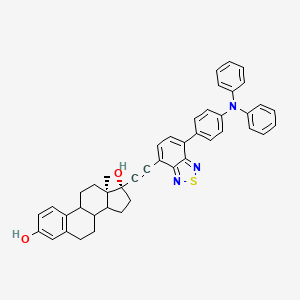
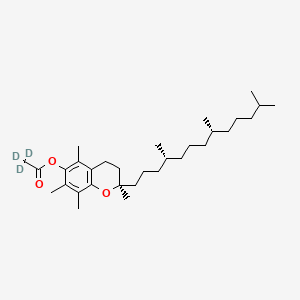
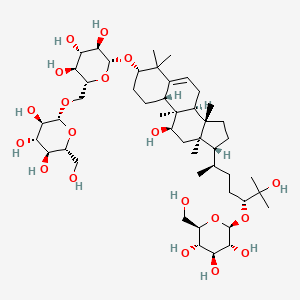
![1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol](/img/structure/B12423353.png)
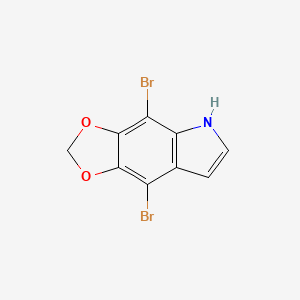
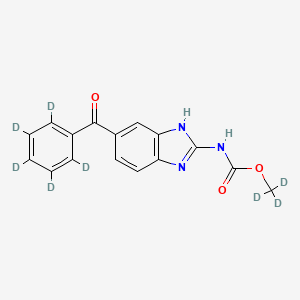

![(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12423375.png)
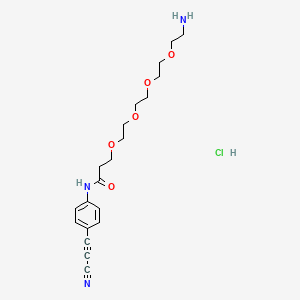
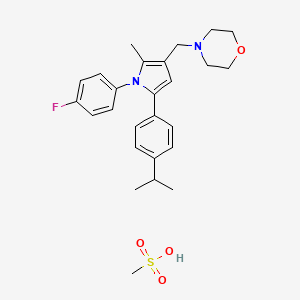
![bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate](/img/structure/B12423385.png)
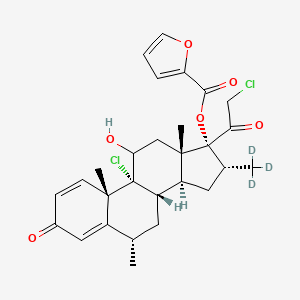
![(1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12423393.png)
![(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12423405.png)
